Benzene, 1,1'-(1,2-ethynediyl)bis[2,4,6-trimethoxy-
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Overview
Description
Benzene, 1,1’-(1,2-ethynediyl)bis[2,4,6-trimethoxy-] is a complex organic compound characterized by the presence of two benzene rings connected by an ethynediyl group, with each benzene ring substituted with three methoxy groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,2-ethynediyl)bis[2,4,6-trimethoxy-] typically involves the coupling of two trimethoxybenzene units via an ethynediyl linkage. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: Benzene, 1,1’-(1,2-ethynediyl)bis[2,4,6-trimethoxy-] can undergo oxidation reactions, typically leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the ethynediyl linkage can yield the corresponding ethylene-bridged compound.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Strong nucleophiles like sodium hydride (NaH) or organolithium reagents in polar aprotic solvents.
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Ethylene-bridged derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 1,1’-(1,2-ethynediyl)bis[2,4,6-trimethoxy-] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which Benzene, 1,1’-(1,2-ethynediyl)bis[2,4,6-trimethoxy-] exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynediyl linkage and methoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Benzene, 1,1’-(1,2-ethynediyl)bis[4-methoxy-]: Similar structure but with fewer methoxy groups, leading to different chemical properties and reactivity.
Benzene, 1,1’-(1,2-ethynediyl)bis[4-chloro-]:
Benzene, 1,1’-(1,2-ethynediyl)bis[4-trifluoromethyl-]: Presence of trifluoromethyl groups, which can significantly impact the compound’s chemical behavior and applications.
Uniqueness: Benzene, 1,1’-(1,2-ethynediyl)bis[2,4,6-trimethoxy-] is unique due to its high degree of methoxy substitution, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific desired properties.
Properties
CAS No. |
116064-25-6 |
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Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1,3,5-trimethoxy-2-[2-(2,4,6-trimethoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C20H22O6/c1-21-13-9-17(23-3)15(18(10-13)24-4)7-8-16-19(25-5)11-14(22-2)12-20(16)26-6/h9-12H,1-6H3 |
InChI Key |
FWUBMWARRPTEQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C#CC2=C(C=C(C=C2OC)OC)OC)OC |
Origin of Product |
United States |
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